Adlupulone
Overview
Description
Adlupulone is a β-bitter acid with the molecular formula C26H38O4 . It is a plant metabolite produced during a metabolic reaction in plants, specifically in Humulus lupulus (hops) . It contributes to the bitter flavor of beer .
Synthesis Analysis
Adlupulone is naturally produced by glandular trichomes of hop (Humulus lupulus). The yeast Saccharomyces cerevisiae transformants harboring a synthetic lupulone pathway that consisted of five genes from hop were constructed . The biosynthesis of lupulones is dependent on branched-chain amino acids, namely valine, leucine, and isoleucine, which are converted into isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, respectively .Molecular Structure Analysis
The molecular structure of Adlupulone is characterized by an average mass of 414.578 Da and a monoisotopic mass of 414.277008 Da . The IUPAC name for Adlupulone is 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one .Physical And Chemical Properties Analysis
Adlupulone has a molecular formula of C26H38O4, an average mass of 414.578 Da, and a monoisotopic mass of 414.277008 Da . The elemental analysis shows that it contains Carbon (75.32%), Hydrogen (9.24%), and Oxygen (15.44%) .Scientific Research Applications
Anti-Inflammatory Effects in Skin Diseases
- Research Focus: The potential anti-inflammatory effects of adlupulone in skin diseases, particularly atopic dermatitis (AD).
- Findings: A study by Brunner et al. (2016) examined the impact of glucocorticosteroids on AD skin, which may be relevant to understanding the effects of adlupulone as a potential anti-inflammatory agent. This research indicated that even low-potency glucocorticosteroids can broadly affect immune and barrier responses in patients with moderate-to-severe AD (Brunner et al., 2016).
Role in Kidney Function and Protection
- Research Focus: Investigating the protective role of adlupulone against drug-induced peroxidative damages in the kidney.
- Findings: A study conducted by Malarkodi et al. (2003) on the effect of lipoic acid against acute Adriamycin-induced peroxidative damages in rat kidneys may provide insights into how adlupulone could function in a similar protective capacity (Malarkodi et al., 2003).
Therapeutic Applications in Liver Disease
- Research Focus: Exploring the utility of adlupulone in liver diseases.
- **Findings:** Anstee and Day (2012) reviewed the use of S-adenosyl-L-methionine (SAMe) in liver disease, highlighting the importance of metabolically pleiotropic molecules, which can be relevant to understanding adlupulone's potential role in liver health. The study emphasizes the need for large, high-quality clinical trials to establish the clinical utility of such compounds in specific liver diseases (Anstee & Day, 2012).
Potential in Alzheimer's Disease Treatment
- Research Focus: Adlupulone's potential impact on Alzheimer's disease.
- Findings: Ahmed et al. (2021) discussed phytocompounds that show acetylcholinesterase inhibitory activities, which could benefit Alzheimer's disease treatment. This suggests a potential area where adlupulone might have therapeutic relevance (Ahmed et al., 2021).
Modulation of Stress Hormone Secretion
- Research Focus: The impact of adlupulone on stress hormone secretion and related effects.
- Findings: Millspaugh and Washburn (2004) examined the use of fecal glucocorticoid metabolite analyses to study stress hormone secretion in vertebrates. This research could provide insights into how adlupulone might influence stress-related responses in various organisms (Millspaugh & Washburn, 2004).
properties
IUPAC Name |
3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPOWGXRDUFAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318318 | |
Record name | Adlupulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adlupulone | |
CAS RN |
35049-54-8, 28374-71-2 | |
Record name | Adlupulone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35049-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adlupulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adlupulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADLUPULONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2S4D7K08Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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